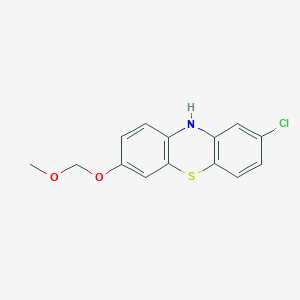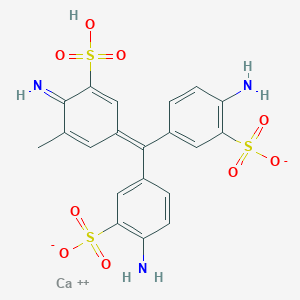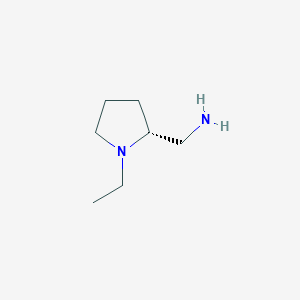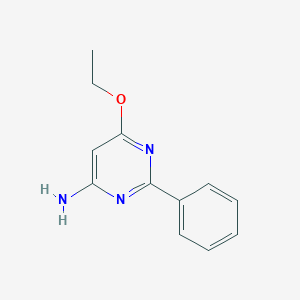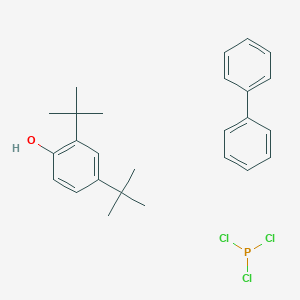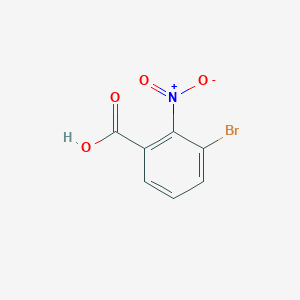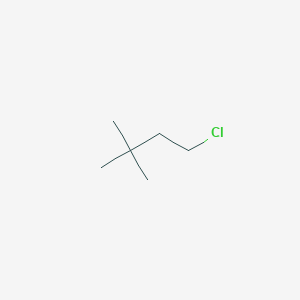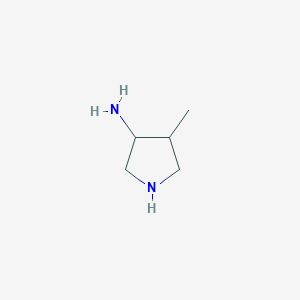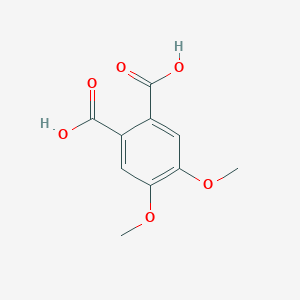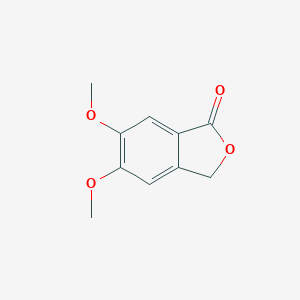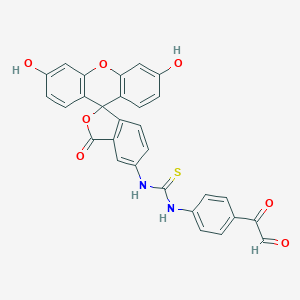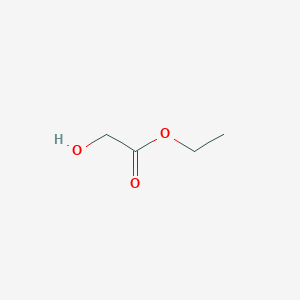![molecular formula C9H12O B046787 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) CAS No. 121383-74-2](/img/structure/B46787.png)
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-EMC and is a synthetic stimulant that belongs to the cathinone class. The compound has a chemical formula of C10H13NO and a molecular weight of 163.22 g/mol.
Mécanisme D'action
The mechanism of action of 4-EMC is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-EMC are similar to other stimulants such as amphetamines and cocaine. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in increased energy, alertness, and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-EMC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, there are also limitations to the use of 4-EMC in laboratory experiments. The compound is highly addictive and can lead to various adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using the compound in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 4-EMC. One potential area of research is the development of new therapeutic applications for the compound. The compound has shown promise in the treatment of various neurological disorders, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the development of new synthetic stimulants that are safer and more effective than existing compounds.
Conclusion
In conclusion, 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a relatively simple synthesis method and has been extensively studied for its potential applications in neuroscience. However, caution should be exercised when handling and using the compound due to its addictive nature and potential adverse effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapeutic applications for the compound.
Méthodes De Synthèse
The synthesis of 4-EMC involves the reaction of 4-methylcyclohexanone with ethyl magnesium bromide, followed by the reaction of the resulting product with acetylene. The final product is purified using column chromatography to obtain pure 4-EMC. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-EMC has been extensively studied for its potential applications in various fields. One of the main applications of 4-EMC is in the field of neuroscience. The compound has been shown to have a significant impact on the central nervous system, leading to increased levels of dopamine and serotonin. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
Numéro CAS |
121383-74-2 |
|---|---|
Nom du produit |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1S,4R,6R)-4-ethynyl-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-3-7-4-5-9(2)8(6-7)10-9/h1,7-8H,4-6H2,2H3/t7-,8-,9+/m1/s1 |
Clé InChI |
FACYSRGXACWGNI-HLTSFMKQSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@H]1O2)C#C |
SMILES |
CC12CCC(CC1O2)C#C |
SMILES canonique |
CC12CCC(CC1O2)C#C |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



